molecular formula C25H26N2O4S B2507028 3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 954612-73-8

3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No. B2507028
CAS RN: 954612-73-8
M. Wt: 450.55
InChI Key: JNBPQRVSIXGBRL-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active molecules. The presence of a methoxyphenyl group and a phenylsulfonyl moiety suggests potential interactions with biological targets, possibly through hydrogen bonding and hydrophobic interactions.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored in the literature. For instance, the synthesis of 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines has been reported to show significant potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) . Additionally, a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been described, which involves a tandem radical cyclization and sulfonylation reaction . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a tetrahydroisoquinoline core, which is known to interact with biological targets such as PNMT . The presence of a sulfonyl group is significant, as it can enhance the selectivity and potency of the molecule by providing a hydrophilic electron-withdrawing character . The methoxyphenyl group may also contribute to the binding affinity and selectivity through hydrophobic interactions and potential hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related structures. The sulfonyl group in similar compounds has been shown to participate in reactions such as sulfonylation . The tetrahydroisoquinoline core may undergo various transformations, including reductions and functional group modifications, which can be used to fine-tune the biological activity of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide are not detailed in the provided papers, related compounds have been studied for their antitumor properties . The solubility, stability, and overall pharmacokinetic profile of such compounds are crucial for their potential as therapeutic agents. The presence of both hydrophilic (sulfonyl) and hydrophobic (methoxyphenyl) groups in the compound suggests a balanced solubility profile, which is beneficial for bioavailability.

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and analytical methods for compounds within the tetrahydroisoquinoline family, including methodologies for creating derivatives with potential biological activities. For instance, Kommidi et al. (2010) developed new synthetic equivalents for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, demonstrating the versatility and applicability of these compounds in chemical synthesis Kommidi, Balasubramaniam, & Aidhen, 2010.

Biological Activities

Studies on derivatives of tetrahydroisoquinolines have indicated their potential in inhibiting various biological targets. For example, Liu et al. (2015) highlighted the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, demonstrating potent histone deacetylase (HDAC) inhibitory activity, which could be relevant in cancer therapy, specifically in suppressing the growth of prostate cancer cells Liu et al., 2015.

Analytical Applications

In analytical chemistry, methods for analyzing tetrahydroisoquinoline derivatives in biological samples have been developed, such as the work by Inoue, Matsubara, & Tsuruta (2008), who devised a high-performance liquid chromatography method for the analysis of 1,2,3,4-tetrahydroisoquinolines Inoue, Matsubara, & Tsuruta, 2008.

Pharmacological Potential

The structural modification of tetrahydroisoquinoline derivatives has been explored to identify molecules with pharmacological activities. For instance, Grunewald, Romero, & Criscione (2005) synthesized 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline inhibitors, showcasing their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), indicating their relevance in the study of compounds related to 3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide Grunewald, Romero, & Criscione, 2005.

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-31-23-12-7-19(8-13-23)9-14-25(28)26-22-11-10-20-15-16-27(18-21(20)17-22)32(29,30)24-5-3-2-4-6-24/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBPQRVSIXGBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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